Cas no 854601-70-0 (Naloxegol)

Naloxegol structure
Naloxegol structure
Nom du produit:Naloxegol
Numéro CAS:854601-70-0
Le MF:C34H53NO11
Mégawatts:651.784731626511
MDL:MFCD29472242
CID:2083315
PubChem ID:56959087

Naloxegol Propriétés chimiques et physiques

Nom et identifiant

    • Naloxegol
    • (4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
    • NKTR-118
    • (5α,6α)-4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)morphinan-3,14-diol (ACI)
    • Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propenyl)-, (5α,6α)- (9CI)
    • Movantik
    • NKTR 118
    • NSC787509
    • 44T7335BKE
    • HY-A0118
    • EN300-22211334
    • DA-65916
    • Naloxegol [INN]
    • Naloxegol (NKTR-118)
    • Naloxegol (USAN/INN)
    • NALOXEGOL [WHO-DD]
    • 4,5.ALPHA.-EPOXY-6.ALPHA.-((3,6,7,12,15,18,21-HEPTAOXADOCOSYL)OXY)-17-(PROP-2-ENYL)MORPHINAN-3,14-DIOL
    • AZ13337019
    • UNII-44T7335BKE
    • A06AH03
    • NSC-787509
    • (5alpha,6alpha)-17-Allyl-6-((20-hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl)oxy)-4,5-epoxymorphinan-3,14-diol
    • Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)-, (5a,6a)-; Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propenyl)-, (5a,6a)- (9CI); (5a,6a)-4,5-Epoxy-6-(3,6,9,12,15,18,21-h
    • BRD-K41458421-034-01-6
    • 854601-70-0
    • Naloxegol [USAN:INN]
    • GTPL7539
    • Q15708351
    • (5alpha,6alpha)-17-Allyl-6-[(20-hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl)oxy]-4,5-epoxymorphinan-3,14-diol
    • AKOS030526932
    • NKTR118
    • 4,5alpha-EPOXY-6alpha-((3,6,7,12,15,18,21-HEPTAOXADOCOSYL)OXY)-17-(PROP-2-ENYL)MORPHINAN-3,14-DIOL
    • Morphinan-3,14-diol, 4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propenyl)-, (5alpha,6alpha)-
    • XNKCCCKFOQNXKV-ZRSCBOBOSA-N
    • MORPHINAN-3,14-DIOL, 4,5-EPOXY-6-(3,6,9,12,15,18,21-HEPTAOXADOCOS-1-YLOXY)-17-(2-PROPEN-1-YL)-, (5alpha,6alpha)-
    • NCGC00509863-01
    • NALOXEGOL [MI]
    • CS-4987
    • DTXSID80234684
    • CHEBI:82975
    • CHEMBL2219418
    • NALOXEGOL (NFLIS-DRUG)
    • DTXCID10157175
    • (1S,5R,13R,14S,17S)-14-(2,5,8,11,14,17,20-heptaoxadocosan-22-yloxy)-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-triene-10,17-diol
    • NALOXEGOL [USAN]
    • HSDB 8338
    • NALOXEGOL [NFLIS-DRUG]
    • D10479
    • naloxegolum
    • SCHEMBL19433066
    • DB09049
    • Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)- 17-(2-propenyl)-, (5alpha,6alpha)-
    • AZ-13337019
    • MORPHINAN-3,14-DIOL, 4,5-EPOXY-6-(3,6,9,12,15,18,21-HEPTAOXADOCOS-1-YLOXY)-17-(2-PROPEN-1-YL)-, (5.ALPHA.,6.ALPHA.)-
    • MDL: MFCD29472242
    • Piscine à noyau: 1S/C34H53NO11/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2/h3-5,28-29,32,36-37H,1,6-25H2,2H3/t28-,29+,32-,33-,34+/m0/s1
    • La clé Inchi: XNKCCCKFOQNXKV-ZRSCBOBOSA-N
    • Sourire: O[C@]12[C@@H]3N(CC[C@@]41[C@H]([C@H](CC2)OCCOCCOCCOCCOCCOCCOCCOC)OC1C(=CC=C(C4=1)C3)O)CC=C

Propriétés calculées

  • Qualité précise: 651.361862g/mol
  • Charge de surface: 0
  • XLogP3: -1
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 12
  • Nombre de liaisons rotatives: 24
  • Masse isotopique unique: 651.361862g/mol
  • Masse isotopique unique: 651.361862g/mol
  • Surface topologique des pôles: 127Ų
  • Comptage des atomes lourds: 46
  • Complexité: 899
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

Naloxegol Informations de sécurité

  • Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.

Naloxegol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
DC Chemicals
DC20016-100 mg
Naloxegol
854601-70-0
100mg
$550.0 2022-02-28
TRC
N284470-1mg
Naloxegol
854601-70-0
1mg
$ 167.00 2023-09-06
TRC
N284470-10mg
Naloxegol
854601-70-0
10mg
$ 1000.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N21240-50mg
Naloxegol
854601-70-0 98%
50mg
¥15936.0 2024-07-19
TRC
N284470-5mg
Naloxegol
854601-70-0
5mg
$ 690.00 2023-09-06
Chemenu
CM146261-100mg
(4R,4aS,7S,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
854601-70-0 98%
100mg
$1374 2022-12-29
DC Chemicals
DC20016-1 g
Naloxegol
854601-70-0
1g
$2200.0 2022-02-28
DC Chemicals
DC20016-250 mg
Naloxegol
854601-70-0
250mg
$1100.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46106-5mg
Naloxegol (NKTR-118)
854601-70-0 98%
5mg
¥3120.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46106-100mg
Naloxegol (NKTR-118)
854601-70-0 98%
100mg
¥18723.00 2023-09-08

Naloxegol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylamine
2.1 Reagents: Sodium hydride
3.1 Reagents: Sulfuric acid
3.2 Reagents: Sodium hydroxide
Référence
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium methoxide
2.1 Reagents: Triethylamine
3.1 Reagents: Sodium hydride
4.1 Reagents: Sulfuric acid
4.2 Reagents: Sodium hydroxide
Référence
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
1.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
2.2 Reagents: Sodium carbonate Solvents: Water
2.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Référence
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium hydride
2.1 Reagents: Sulfuric acid
2.2 Reagents: Sodium hydroxide
Référence
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Référence
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 30 min, 0 - 5 °C; 5 °C → 30 °C; 1 h, 30 °C
2.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
2.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
2.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
3.2 Reagents: Sodium carbonate Solvents: Water
3.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Référence
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Méthode de production 7

Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide Solvents: Toluene ;  20 - 30 °C; 30 - 85 °C; 2 h, 85 °C
2.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
2.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
2.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
3.2 Reagents: Sodium carbonate Solvents: Water
3.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Référence
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide
Référence
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  rt → 70 °C; 30 min, 70 °C
1.2 Solvents: Tetrahydrofuran ;  70 °C; 24 h, reflux
1.3 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  4 h, 20 - 30 °C
1.4 Reagents: Sodium bicarbonate ;  neutralized
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 30 min, 0 - 5 °C; 5 °C → 30 °C; 1 h, 30 °C
3.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
3.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
3.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
3.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
3.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
4.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
4.2 Reagents: Sodium carbonate Solvents: Water
4.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Référence
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Méthode de production 10

Conditions de réaction
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: 1-Propanol ;  20 - 30 °C; 30 min, 20 - 30 °C
2.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
2.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
2.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
3.2 Reagents: Sodium carbonate Solvents: Water
3.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Référence
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
1.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
2.2 Reagents: Sodium carbonate Solvents: Water
2.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Référence
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Méthode de production 12

Conditions de réaction
1.1 Reagents: Borate(1-), hydrotris(1-methylpropyl)-, sodium (1:1), (T-4)-
2.1 Reagents: Sodium hydride
3.1 Reagents: Sulfuric acid
3.2 Reagents: Sodium hydroxide
Référence
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Naloxegol Raw materials

Naloxegol Preparation Products

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